molecular formula C7H4FN3O2 B12821423 5-fluoro-6-nitro-1H-benzo[d]imidazole

5-fluoro-6-nitro-1H-benzo[d]imidazole

Cat. No.: B12821423
M. Wt: 181.12 g/mol
InChI Key: WGABBDSDABKJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-nitro-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both fluorine and nitro substituents on the benzimidazole core imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-nitro-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-1H-benzo[d]imidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-fluoro-6-nitro-1H-benzo[d]imidazole can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Reduction: 5-amino-6-nitro-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-fluoro-6-nitro-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-fluoro-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

    5-fluoro-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-nitro-1H-benzo[d]imidazole: Lacks the fluorine atom, affecting its lipophilicity and cellular uptake.

    5-chloro-6-nitro-1H-benzo[d]imidazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 5-fluoro-6-nitro-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and nitro groups on the benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-6-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4FN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)

InChI Key

WGABBDSDABKJQT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.